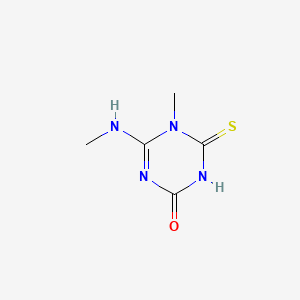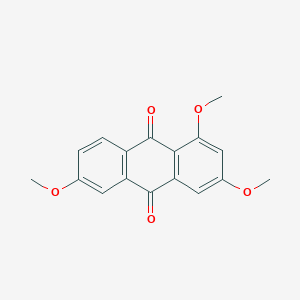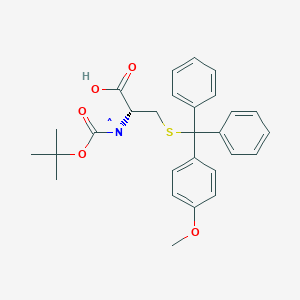![molecular formula C71H110S2 B13130273 5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)
5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene is a complex organic compound with a unique structure. It is characterized by its heptacyclic framework and the presence of multiple sulfur atoms, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene involves several steps. The synthetic route typically starts with the preparation of the core heptacyclic structure, followed by the introduction of hexaoctyl groups and sulfur atoms. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sulfur-containing heptacyclic structures.
Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, such as its ability to inhibit certain enzymes or pathways involved in disease processes.
Industry: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which 5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Compared to other similar compounds, 5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene stands out due to its heptacyclic structure and the presence of multiple sulfur atoms. Similar compounds include:
Hexamethylbenzene: An aromatic compound with a simpler structure and no sulfur atoms.
2,6,10,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaene: Another complex organic compound with multiple methyl groups but lacking the sulfur atoms and heptacyclic framework.
These comparisons highlight the uniqueness of this compound in terms of its structure and chemical properties.
Properties
Molecular Formula |
C71H110S2 |
|---|---|
Molecular Weight |
1027.8 g/mol |
IUPAC Name |
5,5,14,14,23,23-hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene |
InChI |
InChI=1S/C71H110S2/c1-7-13-19-25-31-37-45-69(46-38-32-26-20-14-8-2)61-43-51-72-67(61)59-55-63-57(53-65(59)69)58-54-66-60(56-64(58)71(63,49-41-35-29-23-17-11-5)50-42-36-30-24-18-12-6)68-62(44-52-73-68)70(66,47-39-33-27-21-15-9-3)48-40-34-28-22-16-10-4/h43-44,51-56H,7-42,45-50H2,1-6H3 |
InChI Key |
MXLQACIRLMDGSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C3=C1C=C4C5=CC6=C(C=C5C(C4=C3)(CCCCCCCC)CCCCCCCC)C7=C(C6(CCCCCCCC)CCCCCCCC)C=CS7)SC=C2)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)


![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)


![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)
![8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)

